4,4'-(Ethane-1,2-diylidene)bis(2,6-diphenyl-4H-thiopyran)
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Overview
Description
4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] is a sulfur-containing heterocyclic compound It is part of the thiopyran family, which are analogues of pyrans where the oxygen atom is replaced by a sulfur atom
Preparation Methods
The synthesis of 4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] can be achieved through several methods:
Intramolecular Dieckmann Condensation: This method involves the cyclization of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride.
Addition of Hydrogen Sulfide: Another effective method is the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones.
One-Pot Synthesis: A novel method involves reacting aldehydes, malononitrile, carbon disulfide, and primary amines at room temperature in the presence of triethylamine as a catalyst.
Chemical Reactions Analysis
4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the compound into thiols or sulfides. Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] involves its interaction with specific molecular targets and pathways:
Inhibition of Enzymes: The compound inhibits enzymes such as phosphodiesterase and β-secretase BACE1 by binding to their active sites, thereby preventing their normal function.
Modulation of Receptors: It has a high binding affinity for dopamine receptors and can act as a modulator of estrogen receptors, influencing various physiological processes.
Comparison with Similar Compounds
4H-Thiopyran, 4,4’-(1,2-ethanediylidene)bis[2,6-diphenyl-] can be compared with other similar compounds:
Thiopyran: Thiopyran itself is a heterocyclic compound with the chemical formula C5H6S.
Tetrahydro-4H-thiopyran-4-one: This compound is used in the synthesis of stable free nitroxyl radicals, photosensitive semiconductors, and biologically active substances.
Properties
CAS No. |
51829-03-9 |
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Molecular Formula |
C36H26S2 |
Molecular Weight |
522.7 g/mol |
IUPAC Name |
4-[2-(2,6-diphenylthiopyran-4-ylidene)ethylidene]-2,6-diphenylthiopyran |
InChI |
InChI=1S/C36H26S2/c1-5-13-29(14-6-1)33-23-27(24-34(37-33)30-15-7-2-8-16-30)21-22-28-25-35(31-17-9-3-10-18-31)38-36(26-28)32-19-11-4-12-20-32/h1-26H |
InChI Key |
FHXMOTSHCXQITR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C3C=C(SC(=C3)C4=CC=CC=C4)C5=CC=CC=C5)C=C(S2)C6=CC=CC=C6 |
Origin of Product |
United States |
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